![molecular formula C10H17N3O6S B3155966 Glutathione-glycine-[13C2,15N] CAS No. 815610-65-2](/img/structure/B3155966.png)
Glutathione-glycine-[13C2,15N]
Overview
Description
Glutathione-glycine-[13C2,15N] is the labelled analogue of Glutathione . Glutathione (GSH) is an endogenous antioxidant which plays a major role in reducing reactive oxygen species formed during cellular metabolism and the respiratory burst . It is the most important nonprotein thiol widely distributed in animal tissues, plants, and microorganisms . It is a stable isotope-labeled tripeptide used in MS-based proteomic methods for quantitative purposes .
Synthesis Analysis
Glutathione synthesis involves the sequential addition of cysteine to glutamate followed by the addition of glycine . The key step in glutathione synthesis is the ATP-dependent synthesis of gamma-glutamylcysteine . Glycine deficiency enhances, while glycine supplementation attenuates, atherosclerosis development in apolipoprotein E-deficient (Apoe−/−) mice .Chemical Reactions Analysis
Glutathione plays a major role in the removal of many reactive species . It is involved in reduction and conjugation reactions that are usually considered as the most important functions of GSH .Physical And Chemical Properties Analysis
The molecular weight of Glutathione-glycine-[13C2,15N] is 310.30 g/mol . It is a solid substance . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
- Applications include studying oxidative stress-related diseases (e.g., neurodegenerative disorders, cardiovascular diseases) and assessing the impact of antioxidants on cellular health .
- Applications involve understanding how glutathione influences cellular metabolism and contributes to disease states (e.g., cancer, diabetes) .
- Applications include predicting drug efficacy, assessing drug-drug interactions, and optimizing drug dosages .
- Applications include developing neuroprotective strategies and assessing therapeutic interventions .
Antioxidant Defense and Detoxification
Metabolism and Redox Regulation
Drug Metabolism and Pharmacokinetics
Immune Function and Immune Response
Neuroprotection and Neurodegenerative Diseases
Proteomics and Mass Spectrometry
Mechanism of Action
Target of Action
Glutathione-glycine-13C2,15N1, also known as Glutathione-glycine-[13C2,15N] or L-Glutathione reduced-13C2,15N, is a stable isotope-labeled form of glutathione . Glutathione primarily targets enzymes such as glutathione peroxidase and glyoxalase . These enzymes play crucial roles in various biochemical reactions, including the detoxification of harmful substances and the regulation of oxidative stress .
Mode of Action
Glutathione participates in leukotriene synthesis and acts as a cofactor for the enzyme glutathione peroxidase . It also plays a role in the hepatic biotransformation and detoxification process . Glutathione acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion . It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes .
Pharmacokinetics
It is known that glutathione is synthesized in the cytosol of all cells from their precursor amino acids: glutamic acid, cysteine, and glycine . More research is needed to understand the ADME properties of Glutathione-glycine-13C2,15N1.
Result of Action
The action of Glutathione-glycine-13C2,15N1 results in the reduction of oxidative stress and the detoxification of harmful substances . It helps maintain the physiological levels of oxidative stress fundamental to control life processes and limits excessive oxidative stress that causes cell and tissue damage .
Future Directions
Therapies enhancing glutathione could become a cornerstone to reduce severity and fatal outcomes of inflammatory diseases and COVID-19 and increasing GSH levels may prevent and subdue these diseases . The life value of GSH makes for a paramount research field in biology and medicine and may be key against systemic inflammation and SARS-CoV-2 infection and COVID-19 disease .
properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(hydroxycarbonyl(113C)methyl(15N)amino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i3+1,8+1,12+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSXRVCMGQZWBV-DUHRKNADSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS)C(=O)[15NH][13CH2][13C](=O)O)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661992 | |
Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutathione-glycine-13C2,15N1 | |
CAS RN |
815610-65-2 | |
Record name | L-gamma-Glutamyl-L-cysteinyl(~13~C_2_,~15~N)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 815610-65-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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